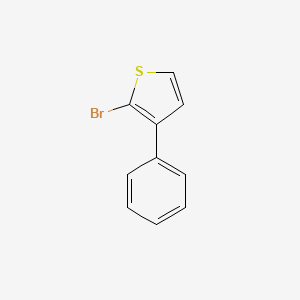

2-Bromo-3-phenylthiophene

Description

Significance of Halogenated Thiophene (B33073) Derivatives in Synthetic Chemistry

Halogenated thiophenes are pivotal intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The presence of a halogen, such as bromine, on the thiophene ring provides a reactive site for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. jcu.edu.au These reactions, including the Suzuki-Miyaura, Stille, and Kumada couplings, are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. jcu.edu.auresearchgate.net

The halogen atom activates the thiophene ring for these coupling reactions, allowing for the introduction of a wide array of functional groups, including aryl, alkyl, and vinyl substituents. jcu.edu.au This versatility makes halogenated thiophenes indispensable in the creation of π-conjugated systems, which are central to the field of materials science for applications in organic electronics. chemimpex.com Furthermore, the regioselective functionalization of halogenated heterocycles is crucial for the controlled synthesis of specific isomers, which is often a critical factor in determining the properties of the final product, be it a pharmaceutical agent or an organic semiconductor. researchgate.net The ability to selectively react at the halogenated position without disturbing other parts of the molecule is a key advantage that underpins their widespread use. jcu.edu.au

Overview of Phenyl-Substituted Thiophenes as Core Structures

Phenyl-substituted thiophenes are a significant class of compounds that merge the electronic properties of both the thiophene and benzene (B151609) rings. This combination gives rise to unique characteristics that are highly sought after in materials science and medicinal chemistry. researchgate.net The thiophene ring is electron-rich, while the phenyl group can be tailored with various substituents to modulate the electronic and physical properties of the entire molecule. researchgate.net

These core structures are integral to the design of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). chemimpex.com The phenyl substituent can influence the planarity of the molecular backbone, which in turn affects the packing of molecules in the solid state and, consequently, their charge transport properties. researchgate.net In the context of medicinal chemistry, the phenylthiophene scaffold is found in a number of biologically active molecules. For instance, substituted phenylthiophenes have been investigated as inhibitors for enzymes like p38α mitogen-activated protein kinase (MAPK) and as selective ligands for dopamine (B1211576) receptors, highlighting their potential in drug discovery. nih.govnih.gov The structural rigidity and electronic nature of the phenyl-thiophene core make it an attractive template for designing molecules with specific biological targets. nih.gov

Research Landscape and Potential of 2-Bromo-3-phenylthiophene and its Derivatives

This compound stands as a particularly valuable building block in synthetic chemistry, combining the reactive handle of the bromo substituent with the structural and electronic contributions of the phenyl group. vulcanchem.com Its primary utility is demonstrated in cross-coupling reactions, where the bromine atom serves as a site for C-C bond formation. vulcanchem.comvu.lt

Research has shown that this compound and its analogs are key precursors for more complex molecules. For example, derivatives like 2-bromo-3-methylthiophene (B51420) undergo Kumada coupling with Grignard reagents and Suzuki-Miyaura coupling with arylboronic acids to yield a variety of substituted thiophenes. jcu.edu.auprepchem.com These reactions are often high-yielding and tolerant of various functional groups. jcu.edu.au

A significant area of research involves the use of these building blocks to create materials for organic electronics. Substituted 3-phenylthiophenes are used to synthesize conjugated polymers and oligomers for applications in organic photovoltaics and semiconductors. chemimpex.com For instance, the derivative 3-Bromo-2,4-dimethyl-5-phenylthiophene is noted for its role in developing organic semiconductors by enhancing charge transport. chemimpex.com

The versatility of the this compound scaffold is further highlighted by its use in the synthesis of biologically active compounds. Research into SARS-CoV-2 inhibitors has utilized substituted phenylthiophenes to modify existing drug scaffolds, aiming to improve potency and binding affinity. nih.gov Similarly, analogs have been synthesized and evaluated as selective ligands for dopamine receptors, demonstrating the potential of this chemical motif in neuroscience research. nih.gov

The table below summarizes representative reactions involving derivatives of this compound, showcasing the compound's synthetic utility.

| Reactant | Coupling Partner/Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 2-Bromo-3-methylthiophene | Phenylmagnesium bromide | bis(1,3-diphenylphosphino)propane nickel(II) chloride / Diethyl ether | 3-Methyl-2-phenylthiophene | High | prepchem.com |

| 2-Bromo-3-nitrothiophene | Phenylboronic acid | Suzuki-Miyaura coupling | 3-Nitro-2-phenylthiophene | Optimized | vu.lt |

| 2-Bromo-3-hexylthiophene | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 2,5-Biaryl-3-hexylthiophenes | Moderate to Good | semanticscholar.org |

| 3-Bromo-2-methylthiophene | Iodobenzene | Suzuki-Miyaura coupling / Palladium catalysis | 3-Bromo-2-methyl-5-phenylthiophene | - |

Further research continues to explore the potential of this compound and its derivatives in creating novel functional materials and pharmaceuticals, leveraging the unique combination of its structural and reactive features.

Structure

2D Structure

Propriétés

Numéro CAS |

10341-87-4 |

|---|---|

Formule moléculaire |

C10H7BrS |

Poids moléculaire |

239.13 g/mol |

Nom IUPAC |

2-bromo-3-phenylthiophene |

InChI |

InChI=1S/C10H7BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H |

Clé InChI |

XXJDQMSXISTAFG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(SC=C2)Br |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromo 3 Phenylthiophene and Its Analogues

Direct Halogenation Approaches to 2-Bromo-3-phenylthiophene

Direct halogenation of 3-phenylthiophene (B186537) offers a straightforward route to this compound. The regioselectivity of this reaction is governed by the electronic properties of the thiophene (B33073) ring and the nature of the brominating agent.

Electrophilic Bromination of 3-Phenylthiophene

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The phenyl group at the 3-position is a weakly deactivating group, and its directing effect influences the position of bromination. The most common reagents for electrophilic bromination are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

The reaction of 3-phenylthiophene with a suitable brominating agent typically leads to the substitution at the C2 or C5 position of the thiophene ring, as these positions are most activated towards electrophilic attack. The presence of the phenyl group at C3 can influence the ratio of the resulting isomers.

Table 1: Electrophilic Bromination of Substituted Thiophenes

| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 0 to RT | 3-Bromo-2-methylbenzo[b]thiophene | 99 youtube.com |

| 2 | Acetanilide | NBS/HCl (cat.) | Acetonitrile | Not specified | 4'-Bromoacetanilide | 88 (crude) researchgate.net |

This table presents examples of electrophilic bromination on related aromatic and heteroaromatic systems to illustrate the utility of NBS.

Regioselective Bromination Strategies

Achieving high regioselectivity in the bromination of 3-phenylthiophene is crucial for its use in subsequent synthetic steps. The choice of brominating agent and reaction conditions plays a significant role in controlling the outcome of the reaction.

For many substituted thiophenes, N-bromosuccinimide (NBS) is a preferred reagent for regioselective bromination as it can provide a low concentration of bromine in situ, which helps to minimize side reactions and improve selectivity. The use of different solvents can also influence the regioselectivity of the bromination. Theoretical studies and experimental evidence suggest that the formation of a bromonium ion intermediate is a key step in the electrophilic bromination of thiophenes. nih.gov Strategies to control the regioselectivity often involve tuning the reaction kinetics and thermodynamics to favor the formation of the desired isomer. For instance, in some cases, carrying out the reaction at low temperatures can enhance the formation of the kinetically favored product.

Cross-Coupling Strategies for Constructing the this compound Scaffold

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. These methods are particularly useful for constructing the 3-phenylthiophene scaffold from readily available brominated thiophene precursors.

Suzuki-Miyaura Cross-Coupling Approaches to Phenylthiophenes utilizing Brominated Thiophene Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds, including phenylthiophenes.

To synthesize 3-phenylthiophene derivatives, a brominated thiophene can be coupled with a phenylboronic acid or its ester. For example, 2,3-dibromothiophene can be selectively coupled with a phenylboronic acid at the 3-position under specific catalytic conditions, leaving the bromine at the 2-position intact for further functionalization. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Arylthiophenes

| Entry | Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Not specified organic-chemistry.org |

| 2 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium catalyst | Not specified | Not specified | Not specified |

| 3 | 3-Bromothiophene | 2-Anilineboronic acid | Pd(dtbpf)Cl₂ | Not specified | Water (micellar) | Not specified researchgate.net |

This table illustrates the application of the Suzuki-Miyaura reaction for the synthesis of various phenylthiophene derivatives.

Stille Coupling Methods for Thiophene Functionalization

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. libretexts.orgwikipedia.orgharvard.eduwiley-vch.de This method is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of complex organic molecules.

In the context of this compound synthesis, a Stille coupling could be envisioned between a brominated thiophene and a phenylstannane derivative. For instance, coupling of 2,3-dibromothiophene with a phenyltin reagent could potentially lead to the formation of this compound. The reactivity of the organostannane and the choice of the palladium catalyst and ligands are key parameters to control the reaction.

Table 3: Stille Coupling for the Synthesis of Thiophene Derivatives

| Entry | Halide | Organostannane | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Aryl Halide | Phenylstannane | PdCl₂(PPh₃)₂ | DMF | 80 |

| 2 | 2-Iodothiophene | Phenylstannane | Pd₂(dba)₃ | Toluene | 110 |

| 3 | 3-Bromothiophene | Phenylstannane | Pd(PPh₃)₄ | Toluene | 90-100 |

This table provides general conditions for Stille coupling reactions involving thiophene derivatives.

Sonogashira Coupling in the Synthesis of Thiophene Derivatives

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov While this reaction is primarily used to form carbon-carbon triple bonds, it can be a valuable tool for the functionalization of brominated thiophenes, which can then be further elaborated to form various thiophene derivatives.

For example, 2,3-dibromothiophene can undergo a regioselective Sonogashira coupling with a terminal alkyne at the more reactive 2-position. The resulting 2-alkynyl-3-bromothiophene can then be subjected to further transformations, including cyclization or reduction of the alkyne, to generate a variety of substituted thiophenes.

Other Advanced Synthetic Pathways

Beyond traditional cross-coupling and substitution reactions, a variety of advanced synthetic methodologies have been developed for the preparation of this compound and its analogs. These methods offer unique advantages in terms of efficiency, regioselectivity, and the ability to generate precursors for specialized applications such as polymer synthesis.

Grignard Metathesis (GRIM) Polymerization Precursor Synthesis

Grignard Metathesis (GRIM) polymerization is a powerful chain-growth mechanism for the synthesis of regioregular polythiophenes. cmu.educmu.edu The monomer required for this process is typically a 2,5-dihalo-3-substituted thiophene. In the context of producing a polymer with repeating 3-phenylthiophene units, a key precursor is 2,5-dibromo-3-phenylthiophene.

The synthesis of this precursor often begins with 3-phenylthiophene, which can be prepared through methods like the Suzuki coupling of 3-bromothiophene with phenylboronic acid. Subsequent bromination of 3-phenylthiophene, typically using N-bromosuccinimide (NBS) in a suitable solvent like a chloroform/acetic acid mixture, selectively yields 2,5-dibromo-3-phenylthiophene.

The GRIM polymerization is initiated by treating the 2,5-dibromo-3-phenylthiophene monomer with a Grignard reagent, such as an alkylmagnesium halide (e.g., t-butylmagnesium chloride). tdl.org This results in a magnesium-halogen exchange, predominantly at the less sterically hindered 5-position, to form the active monomer species, 2-bromo-5-magnesio-3-phenylthiophene. cmu.edu A nickel catalyst, commonly Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), is then introduced to initiate the polymerization process. tdl.orgrsc.org The polymerization proceeds in a living manner, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. cmu.edutdl.org

| Monomer | Reagents | Catalyst | Product | Ref. |

| 2,5-Dibromo-3-alkylthiophene | t-BuMgCl | Ni(dppp)Cl2 | Regioregular poly(3-alkylthiophene) | tdl.org |

| 2,5-Dibromo-3-hexylthiophene | i-PrMgCl | Ni(dppp)Cl2 | Regioregular poly(3-hexylthiophene) | cmu.edu |

This table presents analogous GRIM polymerizations, as direct data for this compound was not available.

Lithiation-Bromination Sequences for Substituted Thiophenes

Lithiation followed by bromination is a versatile and widely used strategy for the regioselective synthesis of brominated thiophenes, including this compound. This method relies on the high acidity of the protons at the α-positions (2- and 5-positions) of the thiophene ring, which can be selectively abstracted by strong organolithium bases.

Starting with 3-phenylthiophene, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) will result in deprotonation primarily at the 2-position due to its higher reactivity. The resulting 2-lithio-3-phenylthiophene intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br2) or 1,2-dibromoethane, to yield this compound.

This methodology is highly efficient and allows for the introduction of bromine at specific positions on the thiophene ring, which is crucial for subsequent cross-coupling reactions or polymerization processes. jcu.edu.au The choice of base and reaction conditions can be tuned to achieve the desired regioselectivity, even in the presence of other functional groups. jcu.edu.au

| Starting Material | Reagents | Intermediate | Product | Ref. |

| 3-Alkylthiophene | 1. n-BuLi 2. NBS | 2-Lithio-3-alkylthiophene | 2-Bromo-3-alkylthiophene | jcu.edu.au |

| Thiophene | 1. n-BuLi 2. 1-Bromooctane | 2-Octylthiophene | 2-Octyl-5-lithiothiophene | jcu.edu.au |

This table illustrates the general principle of lithiation-bromination on substituted thiophenes.

Oxidative Coupling Reactions in Thiophene Synthesis

Oxidative coupling reactions provide an alternative route for the formation of C-C bonds in the synthesis of thiophene-containing molecules. These reactions can be used to construct the 3-phenylthiophene backbone itself or to create oligomeric and polymeric structures.

For instance, the synthesis of 3-phenylthiophene can be achieved through the oxidative coupling of thiophene with a phenylating agent. More commonly, oxidative coupling is employed for the polymerization of thiophene monomers. uri.edu While direct oxidative polymerization of this compound is not a standard synthetic route, the principles of oxidative coupling are relevant to the synthesis of its precursors and derivatives.

Palladium-catalyzed oxidative coupling reactions have been developed for 3-substituted thiophenes. For example, 3-substituted thiophenes can undergo regioselective oxidative coupling at the C4 position with arylboronic acids in the presence of a palladium catalyst and an oxidant. nih.gov This type of reaction demonstrates the utility of oxidative coupling in functionalizing the thiophene ring.

| Thiophene Derivative | Coupling Partner | Catalyst System | Product | Ref. |

| 3-Substituted Thiophene (EWG at C3) | Arylboronic Acid | Pd(tfa)2, Ag2O, CsTFA, BQ | 4-Aryl-3-substituted thiophene | nih.gov |

| 2-(Methylthio)phenylacetylene | CO, Alcohol, O2 | PdI2/KI | Benzothiophene-3-carboxylate | nih.gov |

This table showcases examples of oxidative coupling reactions involving thiophene derivatives.

Palladium-Catalyzed C-C Bond Forming Dearomatization of Bromoarenes

Palladium-catalyzed dearomatization reactions represent a novel strategy for the functionalization of aromatic systems. While a direct application to the synthesis of this compound is not widely reported, the underlying principles can be extended to thiophene chemistry. These reactions typically involve the dearomatization of an aromatic ring through a palladium-catalyzed process, followed by a functionalization step and subsequent rearomatization.

For example, palladium-catalyzed dearomatization of benzo[b]thiophenes has been demonstrated, leading to the formation of a dearomatized intermediate with an exocyclic alkene. nih.gov This intermediate can then be trapped with various reagents to introduce new functional groups. nih.gov A similar strategy could potentially be envisioned for the functionalization of a pre-formed 3-phenylthiophene ring, where a bromoarene is coupled in a manner that proceeds through a transient dearomatized thiophene intermediate.

A palladium-catalyzed Catellani-type reaction involving aryl iodides, bromothiophenes, and norbornadiene has also been reported to access thiophene-fused polycyclic aromatics through a tandem Heck coupling/double C-H bond activation pathway. nih.gov

| Substrate | Reaction Type | Catalyst | Key Feature | Ref. |

| Benzo[b]thiophene | Decarboxylative Dearomatization | Pd(0) with PCy3 | Isolation of a dearomatized intermediate | nih.gov |

| Aryl Iodides, Bromothiophenes | Catellani-type Annulation | Palladium | Tandem Heck/double C-H activation | nih.gov |

Autopolymerization and Cationic Polymerization of Halogenated Thiophenes

Certain highly reactive halogenated thiophenes can undergo spontaneous autopolymerization or can be polymerized through a cationic mechanism. This is particularly true for thiophenes bearing electron-donating groups. For example, 2-bromo-3-methoxythiophene has been observed to undergo autopolymerization, a process that can be initiated by exposure to heat or light. researchgate.netx-mol.net The mechanism is thought to involve the formation of radical cations that initiate a chain-growth polymerization. x-mol.net During this process, hydrogen bromide gas may be generated, which can act as a catalyst. x-mol.net

More controlled cationic polymerization of 2-halogenated-3-substituted thiophenes can be achieved using Brønsted acids as catalysts. rsc.orgrsc.org The effectiveness of this polymerization depends on the strength of the acid and the electron density of the thiophene monomer. rsc.orgrsc.org For electron-rich monomers, even weak acids can initiate polymerization, while electron-poor monomers may require a very strong acid like trifluoromethanesulfonic acid. rsc.orgrsc.org This method provides a pathway to polythiophenes with various substituents at the 3-position.

| Monomer | Polymerization Type | Initiator/Catalyst | Key Observation | Ref. |

| 2-Bromo-3-methoxythiophene | Autopolymerization | Spontaneous | Formation of HBr gas, which catalyzes the reaction | researchgate.netx-mol.net |

| 2-Halogenated-3-substituted thiophenes | Cationic Polymerization | Brønsted Acids | Effectiveness depends on acid strength and monomer electron density | rsc.orgrsc.org |

| 3-Alkylthio-2-bromothiophenes | Cationic Polymerization | Lewis Acids (e.g., BF3, SnCl4) | Polymerization can be induced, but is sensitive to acid scavengers | rsc.org |

Reactivity and Chemical Transformations of 2 Bromo 3 Phenylthiophene

Role as a Key Intermediate in Organic Synthesis

The strategic placement of the phenyl group and the reactive bromo substituent makes 2-bromo-3-phenylthiophene a significant intermediate in the field of organic synthesis. Thiophene (B33073) derivatives are known to be core components in many pharmacologically active molecules, including anti-inflammatory, antimicrobial, and antioxidant agents mdpi.com. The functionalization of halogenated heterocycles is a crucial step in the synthesis of a diverse range of organic compounds researchgate.net. This compound provides a robust platform for constructing more elaborate molecular structures through selective modification of the thiophene core.

This compound is an important precursor for the synthesis of advanced heterocyclic systems, including fused-ring structures. Benzo-fused heterocycles, for instance, are common motifs in many natural products with potential pharmaceutical applications core.ac.uk. The C-Br bond in this compound can be readily converted into other functional groups or used as a handle in cyclization reactions. Through palladium-catalyzed cross-coupling reactions, substituents can be introduced that subsequently participate in intramolecular ring-closing reactions to form fused systems, such as thienopyridines or thienopyrimidines. While direct examples starting from this compound are specific to particular research goals, the established reactivity patterns of brominated thiophenes confirm its utility as a foundational molecule for building these complex, polycyclic architectures researchgate.net.

As a bifunctional building block, this compound offers two distinct regions for chemical modification: the reactive C-Br bond and the phenyl ring, along with the remaining C-H bonds on the thiophene ring. This allows for the stepwise and controlled construction of complex molecular architectures. For example, the Suzuki-Miyaura reaction, a versatile method for carbon-carbon bond formation, can be used to couple this compound with various arylboronic acids, leading to the synthesis of biaryl and polyaryl systems mdpi.comreddit.com. These reactions are fundamental in creating conjugated materials for electronics and biologically active compounds nih.gov. The synthesis of 5-(4-bromobenzoyl)-2-(4-morpholino)-3-phenylthiophene, for example, illustrates how the core thiophene structure can be elaborated with multiple functional groups to create highly substituted, complex molecules core.ac.ukorgsyn.org.

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound is an excellent substrate for several powerful C-C coupling methodologies. The electron-rich nature of the thiophene ring and the presence of the C-Br bond facilitate a range of transformations catalyzed by transition metals, as well as reactions involving organometallic reagents.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and this compound is an ideal substrate for these transformations. The reactivity of the C-Br bond at the C2 position of the thiophene ring allows for efficient coupling with a wide array of organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base yale.edu. It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts reddit.commdpi.com. This compound can be effectively coupled with different arylboronic acids to synthesize 2-aryl-3-phenylthiophenes. Research on related bromothiophenes has demonstrated that catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are highly effective reddit.com. The reaction is tolerant to both electron-donating and electron-withdrawing groups on the arylboronic acid partner mdpi.com.

| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate | mdpi.com |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | reddit.com |

| Generic Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 69-93% |

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium growingscience.com. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups orgsyn.orggrowingscience.com. However, the toxicity of tin compounds is a significant drawback growingscience.comresearchgate.net. In a typical Stille coupling, this compound would react with an organostannane like R-Sn(n-Bu)₃ in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ researchgate.net.

| Halide/Electrophile | Organostannane | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Toluene or DMF | 90-110 °C | researchgate.net |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst capes.gov.brrsc.org. The Sonogashira coupling is highly valuable for the synthesis of internal alkynes and conjugated enyne systems. This compound can react with various terminal alkynes under standard Sonogashira conditions [Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N] to yield 2-alkynyl-3-phenylthiophenes nih.gov. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst nih.gov.

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Reference |

|---|---|---|---|---|---|

| R¹-X (X=Br, I) | H−≡−R² | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or other amines | capes.gov.brnih.gov |

While the C-H bonds at the α-positions (C2 and C5) of thiophenes are generally more reactive, the functionalization of the β-positions (C3 and C4) is more challenging yet crucial for accessing certain substitution patterns rsc.org. Direct C-H bond functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates researchgate.net.

A notable strategy for achieving β-functionalization is through a palladium-catalyzed 1,4-migration coupled with direct arylation. In this process, an initial oxidative addition of palladium to a 2-(2-bromoaryl)thiophene substrate is followed by an intramolecular migration of the palladium complex from the aryl group to the C3 position of the thiophene ring. This migration effectively activates the β C-H bond, which can then undergo direct coupling with another (hetero)arene rsc.org. This method provides a sophisticated route to 2-aryl-3-heteroarylthiophenes via a double C-H bond functionalization event, showcasing a regiodivergent pathway compared to the corresponding Suzuki reaction rsc.org. While C3 C-H arylation of benzothiophenes has been accomplished using palladium catalysts with partners like aryl halides or boronic acids, the functionalization of simple thiophenes at this position remains less common researchgate.net.

Regioselective metalation, typically using organolithium reagents, followed by trapping with an electrophile is a classic and powerful method for functionalizing specific positions on a heterocyclic ring. For this compound, the reaction pathway is highly dependent on the choice of the metalating agent and the reaction conditions.

When a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used, deprotonation typically occurs at the most acidic C-H bond, which for a 3-substituted thiophene is the C2 position. However, in this compound, the C2 position is blocked. Therefore, deprotonation with LDA would be expected to occur at the other α-position, C5.

In contrast, when organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are used at low temperatures (e.g., -78 °C), a rapid lithium-halogen exchange is the predominant reaction researchgate.net. This process selectively replaces the bromine atom at the C2 position with lithium, generating a 2-lithio-3-phenylthiophene intermediate. This organolithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent exclusively at the C2 position. For the lithiation of 3-bromothiophene, using two equivalents of t-BuLi is considered highly effective for achieving a clean lithiated product researchgate.net. Successive direct lithiation reactions have been used to synthesize highly substituted thiophenes, demonstrating the high degree of regiocontrol achievable with this method mdpi.comresearchgate.net.

Polymerization Studies of this compound Derivatives

The polymerization of this compound derivatives has been a key area of research, focusing on the synthesis of poly(3-phenylthiophene)s with well-defined structures to achieve desirable electronic and optical properties.

The synthesis of regioregular, head-to-tail (HT) coupled poly(3-substituted thiophene)s is crucial for achieving high charge carrier mobility due to the resulting planar backbone and ordered solid-state packing. Several methods have been developed to achieve high HT regioregularity in the polymerization of 2-bromo-3-substituted thiophenes.

One of the most effective methods is the Grignard Metathesis (GRIM) polymerization. This method involves the treatment of a 2,5-dihalo-3-substituted thiophene with a Grignard reagent, which results in a magnesium-halogen exchange to form a mixture of metallated isomers. Subsequent treatment with a nickel catalyst, such as Ni(dppp)Cl₂, leads to the formation of highly regioregular HT-coupled polymers. researchgate.netresearchgate.net For instance, the polymerization of 2,5-dibromo-3-alkylthiophenes via the GRIM method typically yields polymers with greater than 95% HT couplings. researchgate.net This high degree of regioselectivity is attributed to a combination of kinetic and thermodynamic factors during the catalytic cycle. researchgate.net

Another approach involves the deprotonative polymerization of 2-bromo-3-substituted thiophenes. For example, the polymerization of 2-bromo-3-hexylthiophene using a nickel catalyst and a Grignard reagent like TMPMgCl·LiCl can produce poly(3-hexylthiophene) with a head-to-tail regioregularity of up to 98%. cmu.edunih.gov

The choice of catalyst and reaction conditions plays a significant role in determining the regioregularity of the resulting polymer. Nickel catalysts bearing bulky ligands have been shown to be effective in promoting HT coupling. cmu.edu The development of these regioselective polymerization techniques has been instrumental in advancing the field of organic electronics by providing access to well-defined polythiophene materials. nih.gov

Table 1: Regioregular Polymerization of 2-Bromo-3-substituted Thiophenes

| Monomer | Polymerization Method | Catalyst | Regioregularity (% HT) | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-alkylthiophene | GRIM | Ni(dppp)Cl₂ | >95% | researchgate.netresearchgate.net |

| 2-bromo-3-hexylthiophene | Deprotonative | [CpNiCl(SIPr)] | 98% | cmu.edunih.gov |

| 2-bromo-3-substituted thiophene | Deprotonative | Ni(PPh₃)Cl₂ | High | cmu.edunih.gov |

The mechanism of GRIM polymerization for producing regioregular poly(3-alkylthiophene)s involves a catalyst-transfer process. The reaction begins with the formation of two regiochemical isomers of the Grignard reagent from 2,5-dibromo-3-alkylthiophene. researchgate.net Despite the formation of a mixture of isomers, the polymerization proceeds with high regioselectivity. This is because the nickel catalyst selectively couples the monomers in a head-to-tail fashion. researchgate.net

Kinetic studies of thiophene dimerization reactions have provided insights into the origin of this regioselectivity. The cross-coupling of a 2-bromo-3-alkylthiophene with a 5-bromomagnesio-3-alkylthiophene (leading to a head-to-tail dimer) is a key step. cmu.edu While head-to-head couplings are kinetically possible, the formation of the more thermodynamically stable head-to-tail coupled product is favored. cmu.edu

The efficiency and outcome of the polymerization of this compound derivatives are significantly influenced by both steric and electronic factors. The nature of the substituent at the 3-position of the thiophene ring can impact the reactivity of the monomer and the properties of the resulting polymer.

Steric Effects: Bulky substituents at the 3-position can create steric hindrance, which can affect the planarity of the polymer backbone and, consequently, its electronic properties. nih.gov In some cases, steric hindrance can be so significant that it inhibits polymerization altogether. For instance, attempts to electropolymerize thieno[c]thiophene, a 3,4-disubstituted thiophene derivative, were unsuccessful due to steric constraints. researchgate.net However, reducing steric hindrance, for example by using cyclopenta[c]thiophene, can lead to successful polymerization. researchgate.net The steric effects of the initiator substituent position have also been shown to play a crucial role in the outcome of externally initiated polymerization mechanisms. nih.gov

Electronic Effects: The electronic nature of the substituent at the 3-position influences the electron density of the thiophene ring, which in turn affects the monomer's reactivity and the polymer's electronic properties. Electron-donating groups can increase the electron density, making the monomer more susceptible to oxidation and polymerization. Conversely, electron-withdrawing groups can decrease the electron density. mdpi.com For example, the presence of an electron-withdrawing -PhCF₃ group on a 3-phenylthiophene (B186537) derivative was found to influence the electrochemical polymerization process. mdpi.com The interplay of these steric and electronic effects allows for the fine-tuning of the properties of poly(3-phenylthiophene) derivatives for specific applications. researchgate.net

Derivatization and Functional Group Interconversions

The functionalization of the this compound core and the resulting polythiophenes is a key strategy for tuning their physical and chemical properties.

A variety of functional groups can be introduced onto the thiophene ring, starting from readily available precursors like 3-bromothiophene.

Alkyl Groups: Alkyl chains can be introduced at the 3-position of the thiophene ring through cross-coupling reactions. For instance, 2-bromo-3-methylthiophene (B51420) can be prepared by the bromination of 3-methylthiophene. jcu.edu.au This alkylated thiophene can then be used as a monomer in polymerization reactions.

Nitro Groups: The introduction of a nitro group onto the thiophene ring can be achieved through nitration reactions. For example, 3-nitro-2-substituted thiophenes can be synthesized through a multi-step process involving a Knoevenagel condensation followed by a Gewald reaction and subsequent aromatization. figshare.com Another method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. beilstein-journals.org

Amino Groups: 2-Aminothiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. ijpbs.comsciforum.net This method allows for the synthesis of various substituted 2-aminothiophenes. researchgate.net

Carboxymethoxy Groups: While specific examples for the direct introduction of a carboxymethoxy group onto this compound are not readily available in the provided context, functionalization of polythiophenes with carboxylic acid groups has been demonstrated through post-polymerization modification. For example, poly[3-(6-bromoalkyl)thiophene] can be reacted with lithiated 2,4,4-trimethyloxazoline followed by hydrolysis to introduce carboxylic acid functionalities. cmu.edulibretexts.org A similar strategy could potentially be adapted for the introduction of carboxymethoxy groups.

Table 2: Synthesis of Substituted Thiophenes

| Substituent | Synthetic Method | Starting Material | Reference |

|---|---|---|---|

| Alkyl | Bromination | 3-Alkylthiophene | jcu.edu.au |

| Nitro | Gewald reaction/aromatization | Ketone, malononitrile, sulfur | figshare.com |

| Amino | Gewald reaction | Ketone, active methylene nitrile, sulfur | ijpbs.comsciforum.net |

| Carboxylic Acid (on polymer) | Post-polymerization modification | Poly[3-(6-bromoalkyl)thiophene] | cmu.edulibretexts.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of both thiophene monomers and polythiophenes. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For instance, palladium-catalyzed coupling reactions of bromothiophene derivatives can be used to introduce aryl groups at the C-H bond adjacent to the sulfur atom, leaving the carbon-bromine bond intact for further transformations. nih.gov This provides a route to complex, functionalized thiophene-based materials.

Furthermore, palladium-catalyzed 1,4-migration associated with direct arylation has been developed as a method for the C-H bond functionalization at the β-position of thiophenes. researchgate.netrsc.org This allows for the synthesis of 2-aryl-3-heteroarylthiophenes through a double C-H bond functionalization process. The versatility of palladium-catalyzed reactions makes them indispensable for the synthesis of tailored polythiophene derivatives with specific functionalities for advanced applications. youtube.com

Regioselectivity in Arylation Reactions

The regioselectivity of arylation reactions involving this compound is a critical aspect of its synthetic utility, determining the position at which an aryl group is introduced onto the thiophene ring. The primary challenge lies in controlling the reaction to target a specific C-H bond (at the C4 or C5 position) while the C2 position is occupied by a bromine atom. Research has demonstrated that palladium-catalyzed direct C-H arylation is a highly effective method for achieving regioselective functionalization of this and similar substrates.

A key strategy for controlling the position of arylation is to utilize the existing 2-bromo substituent as a blocking group. beilstein-journals.org This approach effectively prevents the reaction from occurring at the C2 position, thereby directing the arylation to the available C-H bonds on the thiophene ring. Studies on 3-substituted 2-bromothiophenes have shown that under specific catalytic conditions, arylation occurs with high regioselectivity at the C5 position. beilstein-journals.org

The reaction is typically promoted by a phosphine-free palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base like potassium acetate (KOAc) and a solvent such as N,N-dimethylacetamide (DMA). beilstein-journals.org These conditions are optimized to facilitate the activation of the C5-H bond without causing the cleavage of the carbon-bromine (C-Br) bond at the C2 position. beilstein-journals.org This selectivity is significant because it leaves the C-Br bond intact for subsequent cross-coupling reactions, allowing for the stepwise and controlled synthesis of 2,5-di-substituted thiophene derivatives. beilstein-journals.org

The reaction generally proceeds well with various electron-deficient (hetero)aryl bromides as the arylating agents, yielding the corresponding C5-arylated products in moderate to high yields. beilstein-journals.org The preservation of the C-Br bond under these direct arylation conditions highlights the chemoselectivity of the catalytic system and provides a greener, more atom-economical route to complex arylated thiophenes by reducing the number of synthetic steps and the formation of metallic waste products compared to traditional cross-coupling methods like Suzuki or Stille reactions. beilstein-journals.org

The table below summarizes the typical conditions and outcomes for the regioselective C5-arylation of 3-substituted 2-bromothiophenes, which serves as a model for the reactivity of this compound.

Table 1: Regioselective C5-Arylation of 3-Substituted 2-Bromothiophenes

| Substrate | Aryl Bromide | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-3-methylthiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 2-Bromo-5-(4-cyanophenyl)-3-methylthiophene | 85 | beilstein-journals.org |

| 2-Bromo-3-methylthiophene | Methyl 4-bromobenzoate | Pd(OAc)₂ (1 mol%) | KOAc | DMA | Methyl 4-(5-bromo-4-methylthiophen-2-yl)benzoate | 87 | beilstein-journals.org |

| 2-Bromo-3-methylthiophene | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 2-Bromo-3-methyl-5-(4-nitrophenyl)thiophene | 91 | beilstein-journals.org |

| 2-Bromo-3-methylthiophene | 3-Bromoquinoline | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 3-(5-Bromo-4-methylthiophen-2-yl)quinoline | 63 | beilstein-journals.org |

Geometry Optimization and Structural Parameter Analysis

Electronic Absorption Properties and UV-Vis Spectra Simulation

Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Polarizability and Hyperpolarizability Calculations

While the searches identified documents mentioning "this compound" in the context of its synthesis or as a reactant in other chemical studies, none provided the in-depth quantum chemical data (such as DFT, TD-DFT) necessary to generate a scientifically accurate and thorough article based on the provided outline.

Therefore, it is not possible to fulfill the request to generate an article with detailed research findings and data tables for "this compound" based on the currently available information.

Computational and Theoretical Investigations of 2 Bromo 3 Phenylthiophene

Reaction Mechanism and Reactivity Predictions

The prediction of how 2-bromo-3-phenylthiophene will react is fundamentally linked to its electronic structure. Computational methods are employed to determine the distribution of electron density within the molecule, which in turn highlights the most probable sites for chemical attack. Methods such as atomic charge analysis, electrostatic potential mapping, and frontier molecular orbital (FMO) theory are standard tools for this purpose. researchgate.net For thiophene (B33073) sulfonamide derivatives, a related class of compounds, it has been shown that the presence of highly electronegative heteroatoms can disturb the pattern of isodensity surfaces of the FMOs, which are crucial for determining intramolecular interactions and stability. mdpi.com

In this compound, the phenyl group and the bromine atom are key substituents on the thiophene ring. The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance, while the phenyl group's effect can vary. These substituent effects create a unique electronic landscape. Theoretical calculations predict that the electron density will be non-uniformly distributed across the thiophene ring. The carbon atoms of the thiophene ring, particularly those adjacent to the sulfur atom (the α-positions), are generally more reactive in electrophilic substitutions due to the π-excessive nature of the ring. thieme.com Computational models like condensed dual descriptor and Hirshfeld charge analysis have shown robust predictive capacity for identifying reactive sites in aromatic systems. researchgate.net For this compound, these calculations would likely identify specific carbon or sulfur centers as "reactive nodes" susceptible to either nucleophilic or electrophilic attack.

The three-dimensional structure and flexibility of this compound are critical to its properties. The molecule is not rigid; the phenyl group can rotate relative to the thiophene ring. Conformational analysis, aided by the calculation of Potential Energy Surfaces (PES), explores the energy of the molecule as a function of its geometry, specifically the dihedral angle between the two rings.

While specific PES studies for this compound are not detailed in the literature, extensive computational work on the closely related 2-phenylthiophene (B1362552) and 3-phenylthiophene (B186537) provides significant insight. acs.org These studies calculate the torsional potentials for the internal rotation of the phenyl ring. The barrier heights corresponding to planar structures are found to decrease significantly with the introduction of thienyl rings compared to biphenyl. acs.org For these related molecules, MP2/cc-pVDZ level theory was used to calculate the energy profile for this rotation. acs.org The analysis reveals the most stable (lowest energy) conformations and the energy barriers required to rotate between them.

Table 1: Calculated Torsional Barriers for Phenyl-Thiophene Internal Rotation This table presents data for molecules structurally analogous to this compound to illustrate the principles of PES analysis.

| Molecule | Method | Energy Barrier (Relative to Minimum) | Reference |

| 2-Phenylthiophene | MP2/cc-pVDZ | Lower than biphenyl | acs.org |

| 3-Phenylthiophene | MP2/cc-pVDZ | Lower than biphenyl | acs.org |

| Biphenyl | MP2/cc-pVDZ | Higher than phenylthiophenes | acs.org |

Data derived from computational studies on analogous compounds. acs.org

Thiophene derivatives are fundamental building blocks for conductive polymers. Understanding the mechanism of their polymerization is essential for designing new materials. Computational studies can map out the entire reaction pathway for polymerization, identifying intermediates, transition states, and calculating the associated activation energies.

A detailed computational investigation into the polymerization of 2-bromo-3-methoxythiophene, a molecule with strong structural similarity to this compound, offers a model for this process. nih.gov Using hybrid density functional theory (DFT) calculations, the study explored the reaction pathways for dimerization and trimerization. The calculations revealed that the carbon-bromine bond can elongate and undergo a trans addition to a double bond in a neighboring molecule. nih.gov This initial step is crucial for forming larger oligomers. The study calculated the activation energies for this process, providing quantitative insight into the reaction's feasibility. nih.gov

Table 2: Calculated Activation Energies for the Dimerization of 2-Bromo-3-methoxythiophene This table presents data for a molecule structurally analogous to this compound to illustrate the analysis of polymerization pathways.

| Parameter | Value (kcal/mol) | Conditions | Reference |

| Activation Enthalpy (ΔHa) | 12.46 | - | nih.gov |

| Activation Gibbs Free Energy (ΔGa) | 35.68 | 298.150 K, 1 atm | nih.gov |

Data derived from a computational study on an analogous compound. nih.gov

Isomerization and Scrambling Phenomena in Thiophene Molecular Ions

In the gas phase, particularly under conditions used in mass spectrometry, thiophene molecular ions can undergo fascinating and complex rearrangements. These processes, known as isomerization and scrambling, involve the migration of substituents or even the rearrangement of the atoms within the thiophene ring itself.

Studies on various substituted thiophenes have demonstrated that upon ionization, substituents can migrate from one position on the ring to another. acs.org This phenomenon, termed substituent isomerization, means that the initial structure of the ion may not be the one that ultimately fragments. In many cases, an increase in the degree of scrambling is observed with increasing ion lifetime. acs.org This process is thought to occur through complex mechanistic pathways that can involve ring-opening to a linear intermediate before the substituent reattaches at a different position. acs.org For a molecule like this compound, this implies that under mass spectrometry conditions, the bromo and phenyl groups could potentially exchange positions or migrate to other carbons on the thiophene ring.

A more profound type of rearrangement is ring atom scrambling, where the carbon and sulfur atoms that constitute the thiophene ring exchange places. This leads to a statistical distribution of isotopes if the molecule is appropriately labeled. However, extensive studies on the thiophene molecular ion have shown that ring atom scrambling does not compete effectively with substituent migration mechanisms. acs.org This type of scrambling appears to be limited primarily to cyclic molecular ions and is often incomplete even when long-lived ions are examined. acs.org Therefore, while theoretically possible, significant scrambling of the ring atoms in the this compound molecular ion is considered less likely than the migration of the bromo and phenyl substituents. acs.org

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide unambiguous proof of its structure, including the connectivity of atoms and the conformation of the molecule in the solid state. Although a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the application of this technique to closely related brominated thiophene compounds demonstrates its power and utility.

Should a single crystal of this compound be analyzed, X-ray diffraction would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule researchgate.net. The bond angles of the thiophene and phenyl rings would be expected to show slight deviations from ideal sp² geometries due to steric strain and electronic effects imposed by the substituents.

A key structural parameter of interest would be the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring. This angle is critical as it dictates the degree of π-conjugation between the two aromatic systems. A smaller dihedral angle (closer to 0°) implies a more planar conformation and more effective electronic communication between the rings, which influences the material's optical and electronic properties. In similar substituted bi-aromatic systems, these angles are determined by the balance of steric hindrance from ortho substituents and the energetic favorability of an extended conjugated system researchgate.net.

Table 1: Representative Bond Angle and Dihedral Angle Data from X-ray Crystallography of a Related Bromo-alkene Compound (Note: This data is for (Z)-1-bromo-1-nitro-2-phenylethene and is presented to illustrate the type of information obtained from X-ray crystallography)

| Parameter | Angle (°) |

| N1–C1–Br1 | 113.3(2) |

| Br1–C1–C2 | 128.1(3) |

| C2–C3–C4 | 131.5(3) |

| C4–C3–C8 | 117.8(3) |

Data sourced from a study on (Z)-1-bromo-1-nitro-2-phenylethene to exemplify crystallographic measurements.

Beyond the intramolecular details, X-ray crystallography reveals how molecules pack together in a crystal lattice. The resulting arrangement is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on crystallographic data nih.govmdpi.com.

For this compound, several types of intermolecular interactions would be anticipated. Given the presence of the bromine atom, halogen bonding (Br···Br or Br···S interactions) could be a significant directional force in the crystal packing figshare.com. Additionally, C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of another, as well as π-π stacking between thiophene and/or phenyl rings, would likely play a role nih.govresearchgate.net.

Hirshfeld surface analysis generates 3D maps of a molecule's crystal environment and 2D "fingerprint plots" that summarize the intermolecular contacts.

dnorm Surface : This surface is mapped onto the molecule and uses a red-white-blue color scale to highlight regions of intermolecular contact. Red spots indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen or halogen bonds nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, the signals would be expected in the aromatic region (typically 7.0-8.0 ppm). The spectrum would feature distinct signals for the two protons on the thiophene ring and the five protons on the phenyl ring.

Phenyl Protons : The five protons of the phenyl group would likely appear as a complex multiplet, a common feature for monosubstituted benzene (B151609) rings.

Thiophene Protons : The two protons on the thiophene ring (at positions 4 and 5) are in different chemical environments and would appear as two distinct signals. These two adjacent protons would split each other's signals, resulting in a pair of doublets. The magnitude of the coupling constant (J-value) between them would be characteristic of coupling between adjacent protons on a thiophene ring.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl (C₆H₅) | ~ 7.2 - 7.6 | Multiplet (m) |

| Thiophene (H-4, H-5) | ~ 7.0 - 7.4 | Doublet (d) |

Predictions are based on typical chemical shift values for phenyl and substituted thiophene moieties. researchgate.net

The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. Due to symmetry in the phenyl group, eight distinct signals would be expected: six for the thiophene and phenyl carbons directly attached to other groups or in unique positions, and two for the pairs of symmetric carbons on the phenyl ring.

Aromatic Region : All carbon signals would appear in the aromatic region, generally between 110 and 145 ppm oregonstate.edulibretexts.org.

Substituent Effects : The chemical shifts would be influenced by the attached substituents. The carbon atom bonded to the bromine (C2) would be significantly affected; its chemical shift is influenced by both bromine's electronegativity and the "heavy atom effect" compoundchem.com. The carbon atom bonded to the phenyl group (C3) and the ipso-carbon of the phenyl ring would also have characteristic shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-Br (C2) | ~ 110 - 120 |

| Thiophene C-Ph (C3) | ~ 135 - 145 |

| Thiophene CH (C4, C5) | ~ 125 - 130 |

| Phenyl C-ipso | ~ 130 - 140 |

| Phenyl CH | ~ 125 - 130 |

Predictions are based on typical chemical shift values for aromatic and substituted thiophene carbons. oregonstate.eduresearchgate.net

This compound can serve as a monomer for the synthesis of poly(3-phenylthiophene). When polymerizing substituted thiophenes, different regiochemical couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). The degree of regioregularity has a profound impact on the polymer's ability to self-assemble and on its electronic properties.

¹H NMR spectroscopy is the primary method for determining the regioregularity of poly(3-alkylthiophene)s, and the same principles apply to poly(3-phenylthiophene) researchgate.net. In the case of an analogous polymer like poly(3-hexylthiophene), the methylene protons (α-CH₂) of the hexyl group adjacent to the thiophene ring are highly sensitive to the regiochemistry. The spectrum shows distinct signals corresponding to the four protons in the different dyad linkages (HT, HH, TT) researchgate.net. By integrating the areas of these signals, the percentage of each type of linkage can be calculated, providing a quantitative measure of the polymer's regioregularity researchgate.net. For poly(3-phenylthiophene), a similar analysis would be performed using the subtle differences in the chemical shifts of the thiophene backbone protons in different dyad environments.

Spectroscopic and Structural Elucidation Techniques in 2 Bromo 3 Phenylthiophene Research

The precise characterization of 2-bromo-3-phenylthiophene, a key intermediate in the synthesis of advanced materials, relies on a suite of sophisticated spectroscopic techniques. These methods provide critical insights into its structural integrity, electronic properties, and behavior in chemical reactions.

Applications of 2 Bromo 3 Phenylthiophene Derivatives in Advanced Materials Research

Organic Electronics and Optoelectronics

Thiophene-based derivatives are foundational to the field of organic electronics due to their excellent charge transport properties and environmental stability. cmu.edu The ability to functionalize the thiophene (B33073) ring allows for the fine-tuning of electronic band gaps, solubility, and charge carrier mobility, which is essential for optimizing device performance in applications like organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and photodetectors. magtech.com.cn Derivatives of 2-bromo-3-phenylthiophene are particularly relevant as they are used to create polymers and small molecules that form the active components in these devices.

In the realm of organic photovoltaics, polymers derived from 3-substituted thiophenes are cornerstone materials for the active layer, which is responsible for light absorption and charge generation. rsc.org Poly(3-phenylthiophene), synthesized from the polymerization of this compound, can function as an electron donor material in bulk-heterojunction (BHJ) solar cells. The performance of these devices is highly dependent on the polymer's molecular weight, regioregularity, and the morphology of the active layer blend. rsc.org

Research on related poly(3-alkylthiophene)s (P3ATs) has shown that achieving high regioregularity (a high percentage of head-to-tail linkages) is crucial for creating well-ordered, crystalline domains that facilitate efficient charge transport. magtech.com.cnwikipedia.org Although specific performance data for poly(3-phenylthiophene)-based solar cells is not as widely reported as for its alkylated counterparts like P3HT, the principles remain the same. The phenyl side group can influence intermolecular π-π stacking, which affects both charge mobility and light absorption characteristics. Innovations in polymer design, such as creating copolymers, and device engineering strategies, like using solvent additives, are employed to optimize the performance of OPVs based on polythiophene derivatives. rsc.orgmdpi.com

Below is a table summarizing the photovoltaic performance of various organic solar cells that utilize different polythiophene derivatives as the donor material, illustrating the typical range of performance metrics achieved in the field.

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PBDTSDPP-3 | PC71BM | 5.28 | - | - | - |

| PBDT-TVT-DTNT | PC71BM | 5.44 | - | - | - |

| PBDTT-S | Fullerene | 7.05 | 0.99 | 13.92 | - |

| P15 | BTP-eC9 | 11.53 | - | 22.04 | 65.87 |

| PFETVT-T | L15 | 11.81 | - | - | - |

This table presents data for various polythiophene derivatives to show representative performance metrics in organic photovoltaics. mdpi.comresearchgate.netresearchgate.net

Thiophene derivatives are also integral to the development of Organic Light-Emitting Diodes (OLEDs). They can be incorporated into the emissive layer of an OLED device, where the recombination of electrons and holes leads to the emission of light. The color and efficiency of the emission are determined by the molecular structure of the material.

Derivatives of this compound can be used to synthesize oligomers or polymers with specific photoluminescent properties. For instance, bithiophene derivatives featuring different arylamine moieties have been successfully synthesized and used as green dopants in OLEDs. researchgate.net In one study, a device fabricated using a 2,2-diphenylvinyl end-capped bithiophene with a 9-phenylcarbazole moiety as a green dopant exhibited a yellowish-green emission. researchgate.net The device achieved a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A. researchgate.net The performance of such devices is highly dependent on the device architecture and the energy level alignment of the different layers. researchgate.netnih.gov

The following table summarizes the performance of an OLED device using a specific bithiophene-based green dopant.

| Device Configuration | Emission Color | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) |

| ITO/NPB/Dopant 9a/Bebq2/LiF/Al | Yellowish-Green | 5,100 | 2.56 |

This table shows the performance of an OLED device incorporating a specific green dopant derived from bithiophene. researchgate.net

Organic photodetectors (OPDs) operate on principles similar to organic solar cells but are optimized for sensitivity, response time, and detectivity. Poly(3-alkylthiophene)s have been successfully used to fabricate high-performance OPDs. rsc.org These devices can achieve specific detectivities exceeding 10¹⁴ Jones and exhibit photomultiplication phenomena that lead to ultrahigh responsivity, with external quantum efficiencies (EQE) reported to be over 770,000%. rsc.org

Polymers derived from this compound could be similarly applied in OPDs. The phenyl side chain would influence the polymer's absorption spectrum and morphology, which are critical parameters for photodetector performance. By engineering the polymer structure and device architecture, it is possible to create narrowband detectors or devices sensitive to specific regions of the electromagnetic spectrum. The versatility of polythiophenes makes them suitable for applications in wearable electronics and other next-generation optoelectronic devices. rsc.org

The polymerization of this compound is a direct route to producing poly(3-phenylthiophene), a type of conductive polymer. cmu.eduwikipedia.org Conductive polymers combine the electrical properties of semiconductors or metals with the processing advantages of plastics. cmu.edu The conductivity of polythiophenes arises from the delocalized π-electrons along the conjugated polymer backbone. wikipedia.org

This conductivity can be significantly enhanced through a process called doping, where the polymer is oxidized or reduced to create charge carriers (polarons and bipolarons). wikipedia.org For example, oxidative polymerization of 3-alkylthiophenes using ferric chloride (FeCl₃) not only synthesizes the polymer but also dopes it, resulting in conductivities as high as 47 S/cm. cmu.edu The ability to tune the conductivity makes these materials suitable for a wide array of applications, including antistatic coatings, electrodes, and electromagnetic shielding. cmu.edu

Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are characterized by alternating single and double bonds along their backbone, which leads to the delocalization of π-electrons and gives rise to their unique electronic and optical properties. This compound is a key monomer for synthesizing such materials, particularly those based on a polythiophene backbone.

The synthesis of well-defined π-conjugated systems from this compound relies heavily on metal-catalyzed cross-coupling reactions. mit.edu These methods allow for precise control over the polymer's structure, which is essential for achieving desired material properties. Several key synthetic strategies have been developed:

McCullough Method : This was one of the first methods to produce highly regioregular, head-to-tail (HT) coupled poly(3-substituted thiophene)s. The process involves the regiospecific metalation of a 2-bromo-3-substituted thiophene, followed by polymerization using a nickel catalyst like Ni(dppp)Cl₂. cmu.edupkusz.edu.cn This method yields polymers with nearly 100% HT couplings, which promotes planarity and enhances electronic properties. pkusz.edu.cn

Rieke Method : This approach uses highly reactive "Rieke zinc" to react with 2,5-dibromo-3-substituted thiophenes. This reaction predominantly forms the 5-metallated thiophene intermediate, which is then polymerized to produce HT-regioregular polythiophenes. wikipedia.org

GRIM (Grignard Metathesis) Polymerization : This chain-growth polymerization mechanism provides excellent control over the molecular weight and dispersity of the resulting polymer. It involves the reaction of a 2,5-dibromo-3-substituted thiophene with a Grignard reagent, followed by the addition of a nickel catalyst. ntu.edu.twnih.gov

Stille and Suzuki Coupling : These versatile cross-coupling reactions are also used to synthesize complex conjugated polymers. Stille coupling involves the reaction of an organotin compound with an organohalide, while Suzuki coupling uses an organoboron compound. rsc.org These methods are valuable for creating copolymers with alternating donor and acceptor units, allowing for precise tuning of the material's band gap and energy levels.

The choice of synthetic method and reaction conditions, such as temperature and catalyst, significantly impacts the final polymer's molecular weight, regioregularity, and ultimately its performance in electronic devices. ntu.edu.twnih.gov

Influence of Substituents on Electronic and Optical Properties of Polymers

Theoretical studies on substituted polythiophenes have shown that while singly bonded substituents like methyl or amino groups may only have a minor impact on the band gap of the polymer, more strongly interacting groups can induce significant changes. acs.orgamanote.com The phenyl group in poly(3-phenylthiophene) itself influences the electronic structure, and further functionalization of this phenyl ring offers a pathway to fine-tune the optoelectronic properties.

The photoluminescence (PL) properties of these polymers are also sensitive to substituent effects. The introduction of different functional groups can alter the fluorescence quantum yield and the emission wavelength. For instance, increasing the electron-donating strength of a substituent can enhance PL intensity and shift the emission to longer wavelengths. mdpi.com

The following table summarizes the general effects of different classes of substituents on the electronic and optical properties of polythiophenes, which can be extrapolated to derivatives of this compound.

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on Band Gap | Effect on Absorption/Emission |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Minor Change | Decrease | Red-shift |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decrease | Decrease | Varies | Blue-shift or Red-shift |

| Halogens (e.g., -F, -Cl) | Decrease | Decrease | Minor Change | Minor Shift |

| Extended Conjugation (e.g., -Aryl) | Varies | Varies | Decrease | Red-shift |

Morphology Control in Polymer Films

The performance of organic electronic devices is not solely dependent on the intrinsic electronic properties of the polymer but is also critically influenced by the morphology of the polymer thin film. researchgate.net For poly(3-phenylthiophene) derivatives, controlling the arrangement and packing of the polymer chains in the solid state is crucial for achieving efficient charge transport.

Several strategies have been developed to control the morphology of polythiophene thin films, which are applicable to derivatives of this compound. These methods aim to enhance crystallinity, promote favorable chain orientation, and minimize defects within the film.

Solution-Processing Techniques: The choice of solvent and processing conditions plays a pivotal role in determining the film morphology. researchgate.net The use of high-boiling-point solvents can slow down the evaporation rate, allowing more time for the polymer chains to self-organize into ordered structures. researchgate.net Techniques such as spin-coating, drop-casting, and blade-coating can be optimized by controlling parameters like solution concentration, substrate temperature, and coating speed to influence the final film structure. amanote.comresearchgate.net

Chemical Modification: The introduction of specific side chains can be used to direct the self-assembly of the polymer chains. For instance, long alkyl side chains can promote lamellar packing structures, which are beneficial for charge transport. ntu.edu.tw The bulky phenyl group in poly(3-phenylthiophene) already imposes steric constraints that influence the packing, and further modification of this group can be a tool for morphology engineering.

Advanced Deposition Methods: Techniques like oxidative chemical vapor deposition (oCVD) offer an alternative route to fabricate polythiophene thin films with controlled morphology, even for insoluble polymers. rsc.org This method allows for the direct deposition of the polymer onto a substrate, providing a handle to control film thickness and structure.

The goal of these morphology control strategies is to create a well-ordered, interconnected network of crystalline domains within the thin film to facilitate efficient charge hopping between polymer chains, which is essential for high-performance electronic devices.

Electrochemical Applications (e.g., Electrochemical Capacitors)

Poly(3-phenylthiophene) derivatives have emerged as promising materials for electrochemical applications, particularly as active electrode materials in electrochemical capacitors, also known as supercapacitors. osti.gov Their ability to undergo rapid and reversible redox reactions (p-doping and n-doping) allows for efficient charge storage.

Research has demonstrated that electroactive polymers derived from substituted 3-phenylthiophenes can be electrochemically deposited onto conductive substrates to form thin films with desirable capacitive properties. osti.gov The performance of these polymer-based capacitors is influenced by factors such as the nature of the substituents on the phenyl ring, the morphology of the polymer film, and the electrolyte used. acs.orgosti.gov

For instance, a study on electroactive polymers from 3-(4-fluorophenyl)thiophene, 3-(4-cyanophenyl)thiophene, 3-(4-methylsulfonylphenyl)thiophene, and 3-(3,4-difluorophenyl)thiophene revealed that these materials can achieve high energy and power densities. osti.gov The morphologies and electrochemical performance of the films were found to be dependent on both the growth and cycling electrolytes. osti.gov

The following table summarizes the performance of electrochemical capacitors based on various poly(3-phenylthiophene) derivatives.

| Polymer Derivative | Electrolyte | Energy Density (Wh/kg) | Power Density (kW/kg) |

| Poly(3-(4-fluorophenyl)thiophene) | Me₄NCF₃SO₃/ACN | up to 50 | up to 5 |

| Poly(3-(4-cyanophenyl)thiophene) | Et₄NBF₄/ACN | up to 50 | up to 5 |

| Poly(3-(4-methylsulfonylphenyl)thiophene) | Me₄NCF₃SO₃/ACN | up to 50 | up to 5 |

| Poly(3-(3,4-difluorophenyl)thiophene) | Et₄NBF₄/ACN | up to 50 | up to 5 |

Data obtained from constant current multicycle tests on model single-cell devices. osti.gov

These results highlight the potential of poly(3-phenylthiophene) derivatives as high-performance electrode materials for electrochemical capacitors. The ability to tune the electrochemical properties through substitution on the phenyl ring provides a versatile platform for designing next-generation energy storage devices.

Role as a Building Block in Medicinal Chemistry Research (Excluding Biological Activity/Clinical Outcomes)

The this compound scaffold is a versatile starting material in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov

Synthesis of Precursors for Potential Therapeutic Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been widely employed in the synthesis of pharmaceutical intermediates. nih.govnih.gov In this context, this compound can be coupled with a wide range of boronic acids or their esters to generate a library of 2-aryl-3-phenylthiophene derivatives. These derivatives can serve as precursors for various classes of therapeutic agents, including kinase inhibitors and other bioactive molecules. ed.ac.ukresearchgate.net

For example, the synthesis of biaryl compounds is a common strategy in drug discovery, and the thiophene ring can act as a bioisostere for a phenyl ring. nih.gov The general scheme for a Suzuki coupling reaction involving this compound is as follows:

General Reaction Scheme:

This reaction allows for the introduction of a variety of substituted aryl groups at the 2-position of the thiophene ring, leading to a diverse set of molecular frameworks. These frameworks can then be further elaborated through additional synthetic steps to produce the final target compounds.

While specific examples detailing the synthesis of precursors for named therapeutic compounds starting directly from this compound are not extensively documented in publicly available literature, the synthetic utility of similar bromothiophene derivatives is well-established. For instance, various 2-bromo-5-aryl-thiophene derivatives have been synthesized via Suzuki coupling as precursors for molecules with potential antithrombotic and haemolytic activity. nih.gov

Development of Molecular Probes for Biological Systems (Focus on chemical synthesis aspect)

Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing and studying biological processes at the molecular level. The synthesis of novel fluorophores with tailored properties is an active area of research. The 3-phenylthiophene (B186537) moiety can be incorporated into the structure of fluorescent probes to modulate their photophysical properties.

The synthesis of such probes often involves a multi-step sequence where this compound can serve as a key intermediate. The bromine atom allows for the attachment of the thiophene core to other parts of the probe molecule, such as a fluorophore or a recognition element, via cross-coupling reactions.

A plausible synthetic strategy for incorporating the this compound unit into a fluorescent probe could involve an initial Suzuki coupling to introduce a functional group that can then be used for further conjugation. For example, coupling with a boronic acid containing a protected amine or a carboxylic acid ester would yield a functionalized 3-phenylthiophene derivative. This derivative can then be deprotected and coupled to a fluorescent dye or a targeting ligand.

While specific examples of molecular probes derived directly from this compound are not prevalent in the literature, the general principles of fluorescent probe design and synthesis support its potential as a valuable building block. rsc.org The synthesis of thiophene-based fluorophores for applications such as cellular staining has been reported, demonstrating the utility of the thiophene scaffold in the development of molecular probes. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Functionalization